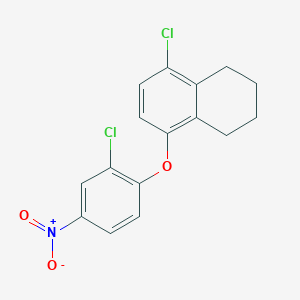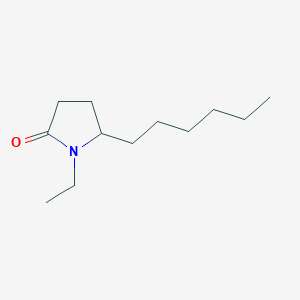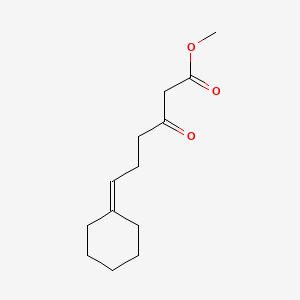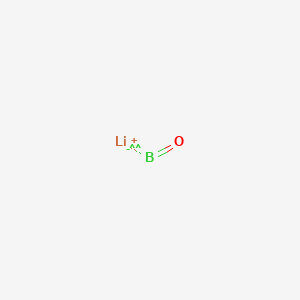
Lithium boron monoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium boron monoxide is an inorganic compound composed of lithium, boron, and oxygen. It is a relatively lesser-known compound compared to other lithium or boron compounds, but it holds significant potential in various scientific and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lithium boron monoxide can be synthesized through the reaction of lithium hydroxide with boron monoxide at elevated temperatures. The reaction typically occurs in a controlled atmosphere to prevent contamination and ensure purity. The general reaction is as follows: [ \text{LiOH} + \text{B}_2\text{O}_3 \rightarrow \text{LiBO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound involves high-temperature solid-state reactions. The raw materials, lithium hydroxide and boron monoxide, are mixed in stoichiometric ratios and heated in a furnace at temperatures ranging from 500°C to 700°C. The reaction is monitored to ensure complete conversion and the resulting product is purified through recrystallization or other suitable methods.
Análisis De Reacciones Químicas
Types of Reactions: Lithium boron monoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: The oxidation of this compound typically results in the formation of lithium borate and boric acid.
Reduction: Reduction reactions yield lithium hydride and boron hydride.
Substitution: Substitution reactions can produce various lithium halides and boron halides.
Aplicaciones Científicas De Investigación
Lithium boron monoxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other boron and lithium compounds. Its unique reactivity makes it valuable in various chemical reactions and catalysis.
Biology: Research is ongoing to explore its potential as a bioactive compound, particularly in drug delivery systems and as a component in biomaterials.
Medicine: this compound is being investigated for its potential use in medical imaging and as a therapeutic agent due to its unique properties.
Industry: It is used in the production of advanced ceramics, glass, and as an additive in lithium-ion batteries to enhance performance and stability.
Mecanismo De Acción
The mechanism by which lithium boron monoxide exerts its effects is primarily through its interaction with molecular targets and pathways. It can act as a Lewis acid or base, facilitating various chemical reactions. In biological systems, it may interact with cellular components, influencing biochemical pathways and cellular functions. Its ability to form stable complexes with other molecules makes it a versatile compound in both chemical and biological contexts.
Comparación Con Compuestos Similares
Lithium Borate (Li2B4O7): Used in glass and ceramics production, and as a flux in metallurgy.
Lithium Metaborate (LiBO2): Commonly used in analytical chemistry for sample preparation.
Boron Monoxide (B2O3): Used in glassmaking and as a precursor for other boron compounds.
Uniqueness: Lithium boron monoxide stands out due to its unique combination of lithium and boron, offering properties that are not found in other similar compounds. Its reactivity and stability make it a valuable compound for various applications, particularly in advanced materials and chemical synthesis.
Propiedades
| 77965-53-8 | |
Fórmula molecular |
BLiO |
Peso molecular |
33.8 g/mol |
InChI |
InChI=1S/BO.Li/c1-2;/q-1;+1 |
Clave InChI |
GMGUPUZRJDPDCC-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[B-]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Chloro(dimethyl)[(trimethylstannyl)methyl]stannane](/img/structure/B14430740.png)
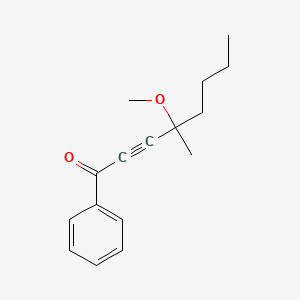
![2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol](/img/no-structure.png)
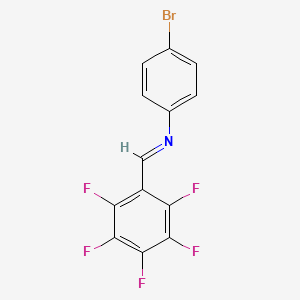
![2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine](/img/structure/B14430764.png)

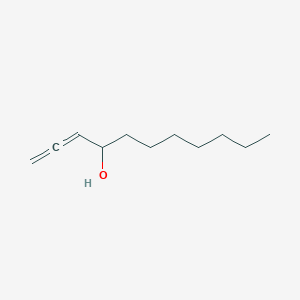
![2-(2-Chlorophenyl)-N-[2-(3-chlorophenyl)propan-2-yl]acetamide](/img/structure/B14430786.png)

